5,7-DIMETHYL-2-[(TRIPHENYLMETHYL)SULFANYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Overview
Description
5,7-DIMETHYL-2-[(TRIPHENYLMETHYL)SULFANYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is known for its unique structural features, which include a triazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 7, and a triphenylmethylsulfanyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIMETHYL-2-[(TRIPHENYLMETHYL)SULFANYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multiple steps. One common approach starts with the preparation of the triazolopyrimidine core, followed by the introduction of the triphenylmethylsulfanyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final product is usually purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using scalable purification techniques, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
5,7-DIMETHYL-2-[(TRIPHENYLMETHYL)SULFANYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The methyl and triphenylmethylsulfanyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the removal of the triphenylmethylsulfanyl group.
Scientific Research Applications
5,7-DIMETHYL-2-[(TRIPHENYLMETHYL)SULFANYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions
Mechanism of Action
The mechanism of action of 5,7-DIMETHYL-2-[(TRIPHENYLMETHYL)SULFANYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of cell proliferation. Additionally, it can bind to specific proteins, altering their activity and affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5,7-DIMETHYL-1,2,4-TRIAZOLO[1,5-A]PYRIMIDINE: Lacks the triphenylmethylsulfanyl group, resulting in different chemical properties and biological activities
5,7-DIETHYL-1,2,4-TRIAZOLO[1,5-A]PYRIMIDINE: Substituted with ethyl groups instead of methyl groups, leading to variations in reactivity and applications
5,7-DIPHENYL-1,2,4-TRIAZOLO[1,5-A]PYRIMIDINE:
Uniqueness
The presence of the triphenylmethylsulfanyl group in 5,7-DIMETHYL-2-[(TRIPHENYLMETHYL)SULFANYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE imparts unique chemical properties, such as increased lipophilicity and the ability to form specific interactions with biological targets.
Properties
IUPAC Name |
5,7-dimethyl-2-tritylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4S/c1-19-18-20(2)30-24(27-19)28-25(29-30)31-26(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAWLZSFWOVMMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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